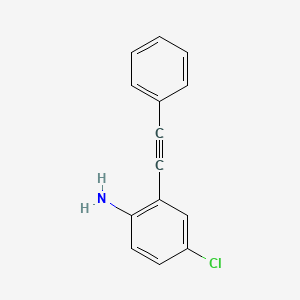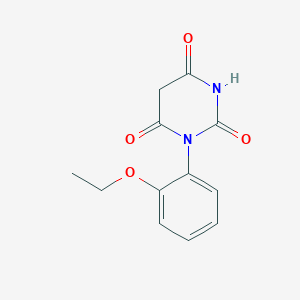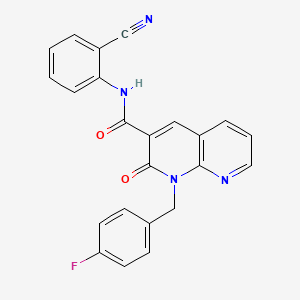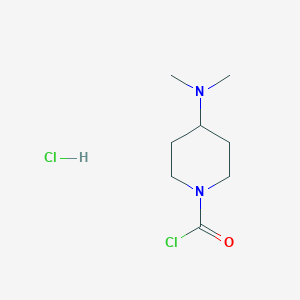![molecular formula C14H12N2O B2599096 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile CAS No. 2200037-70-1](/img/structure/B2599096.png)
2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile” were not found, pyridine derivatives can be synthesized through various methods. For example, addition of Grignard reagents to pyridine N-oxides and subsequent treatment with acetic anhydride can afford 2-substituted pyridines .Molecular Structure Analysis
The compound contains a pyridine ring, which is a basic aromatic ring structure with one nitrogen atom . It also has a methoxy group attached to a methylphenyl group. The exact 3D structure and stereochemistry could not be determined from the available information.Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile and its derivatives are primarily used in the synthesis of complex organic molecules. For instance, a study detailed the synthesis and crystal structure determination of similar compounds, highlighting the significance of crystallography in understanding the molecular configuration of such pyridine derivatives. The compounds exhibited specific crystal structures, with variations in substituents affecting the molecular configuration, demonstrating the versatility of these compounds in synthetic chemistry (Moustafa & Girgis, 2007).
Corrosion Inhibition
Pyridine derivatives, including 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile, have been studied for their potential as corrosion inhibitors. Research indicates that these compounds can effectively inhibit corrosion of metals in acidic environments. Their effectiveness as corrosion inhibitors is attributed to their ability to form a protective film on metal surfaces, which is crucial for industrial applications, especially in the protection of mild steel in hydrochloric acid solutions (Ansari, Quraishi, & Singh, 2015).
Antimicrobial Activity
The synthesis of novel derivatives of 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile has been explored for their antimicrobial properties. These studies aim to develop new pharmaceutical compounds with potential applications in treating microbial infections. The evaluation of antimicrobial activity in synthesized pyrrolidine-3-carbonitrile derivatives indicates a promising avenue for the development of new antimicrobial agents, showing the broad applicability of 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile in medicinal chemistry (El-Mansy, Boulos, & Mohram, 2018).
Inhibition of Src Kinase Activity
Research on derivatives of 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile has also focused on their potential as inhibitors of Src kinase activity, which is significant in the development of cancer therapeutics. Studies have shown that certain derivatives can inhibit Src kinase, a protein involved in the regulation of cellular processes such as growth and division, suggesting their potential in cancer treatment strategies (Boschelli et al., 2005).
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-11-5-2-3-6-13(11)10-17-14-12(9-15)7-4-8-16-14/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRZUEJNAIHMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2599018.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2599019.png)

![(E)-2-cyano-N-(2,4-difluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2599022.png)
![1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2599024.png)

![1,3,7-trimethyl-8-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2599028.png)

![O-[(2-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2599032.png)
